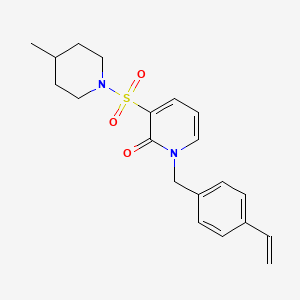

3-((4-methylpiperidin-1-yl)sulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one

Beschreibung

3-((4-Methylpiperidin-1-yl)sulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by two key structural motifs:

- A 4-vinylbenzyl group at the 1-position of the pyridinone core.

- A 4-methylpiperidin-1-yl sulfonyl group at the 3-position.

The compound’s molecular weight is estimated to be ~340.4 g/mol (calculated by combining the core structure from (256.33 g/mol) with the 4-vinylbenzyl substituent (104.15 g/mol)). Its synthesis likely involves coupling reactions, such as nucleophilic substitution or transition metal-catalyzed cross-coupling, as seen in analogous pyridinone derivatives (e.g., ).

Eigenschaften

IUPAC Name |

1-[(4-ethenylphenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-17-6-8-18(9-7-17)15-21-12-4-5-19(20(21)23)26(24,25)22-13-10-16(2)11-14-22/h3-9,12,16H,1,10-11,13-15H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURYJFCDPFMNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methylpiperidin-1-yl)sulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one typically involves multiple steps:

Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Vinylbenzyl Group: This step often involves a nucleophilic substitution reaction where a vinylbenzyl halide reacts with the pyridinone core.

Sulfonylation of the Piperidine Ring: The final step involves the sulfonylation of the piperidine ring using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group or the vinyl group, resulting in the formation of sulfides or alkanes, respectively.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the vinylbenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Epoxides, alcohols, or ketones.

Reduction: Alkanes, sulfides, or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-((4-methylpiperidin-1-yl)sulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one depends on its specific application:

Molecular Targets: It may interact with specific enzymes, receptors, or other proteins.

Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

- 3-Position : The sulfonylated 4-methylpiperidine group may enhance solubility and receptor binding due to sulfonyl’s electron-withdrawing properties and piperidine’s basicity.

Comparison Table

*Calculated based on described substituents.

Functional Insights

- Sulfonyl Group Impact : The sulfonyl moiety in the target compound and ’s analogue may enhance metabolic stability and binding affinity compared to ether or ester-linked substituents (e.g., ).

- Substitution Position : Pyridin-2(1H)-ones with substitutions at the 1- and 3-positions (target compound) differ from those substituted at 3- and 5-positions (). The latter exhibit anti-allodynic activity, suggesting substitution patterns critically influence biological targeting.

- Piperidine vs. Piperazine : highlights piperazine-containing derivatives, which differ in basicity and hydrogen-bonding capacity compared to the target’s 4-methylpiperidine group.

Challenges and Opportunities

- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent, limiting mechanistic insights.

- Structural Innovations: Incorporating electron-deficient groups (e.g., trifluoromethoxy, ) or heterocycles (e.g., oxadiazole, ) could optimize activity.

Biologische Aktivität

The compound 3-((4-methylpiperidin-1-yl)sulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 357.46 g/mol

Structural Characteristics

The compound features a pyridine ring, a vinylbenzyl group, and a piperidine moiety with a sulfonyl functional group. These structural components are significant for its biological activity, particularly in enzyme inhibition and receptor interaction.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide groups have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The sulfonamide moiety is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Enzyme Inhibition

The compound has potential as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : Compounds with piperidine structures have shown AChE inhibitory activity, which is crucial for treating Alzheimer's disease . The inhibition of AChE enhances cholinergic neurotransmission.

- Urease : Similar compounds have also been identified as urease inhibitors, which can be beneficial in managing urinary tract infections caused by urease-producing bacteria .

Case Studies

-

Antibacterial Screening :

A study evaluated the antibacterial efficacy of several piperidine derivatives against Salmonella typhi and Bacillus subtilis, revealing that certain compounds exhibited IC50 values as low as 2.14 µM, indicating strong antibacterial potential . -

Enzyme Interaction Studies :

Fluorescence quenching experiments were conducted to assess the binding interactions of synthesized compounds with bovine serum albumin (BSA). The results showed significant binding affinity, suggesting that these compounds could effectively interact with plasma proteins, influencing their bioavailability and therapeutic efficacy .

The biological activity of this compound can be attributed to:

- Receptor Modulation : The compound may act on serotonin receptors, similar to other piperidine derivatives that have been identified as selective antagonists for the 5-HT7 receptor .

- Inhibition of Enzymatic Pathways : By targeting specific enzymes such as AChE and urease, the compound can modulate biochemical pathways critical for microbial survival and neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.